3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17898768
InChI: InChI=1S/C17H21N5O3S2/c1-12(25-14-8-4-3-5-9-14)16-20-22-15(18-19-17(22)26-16)13-7-6-10-21(11-13)27(2,23)24/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
SMILES:
Molecular Formula: C17H21N5O3S2
Molecular Weight: 407.5 g/mol

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17898768

Molecular Formula: C17H21N5O3S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H21N5O3S2
Molecular Weight 407.5 g/mol
IUPAC Name 3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H21N5O3S2/c1-12(25-14-8-4-3-5-9-14)16-20-22-15(18-19-17(22)26-16)13-7-6-10-21(11-13)27(2,23)24/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
Standard InChI Key RNQNGAGLXPWSSL-UHFFFAOYSA-N
Canonical SMILES CC(C1=NN2C(=NN=C2S1)C3CCCN(C3)S(=O)(=O)C)OC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₇H₂₁N₅O₃S₂) features a triazolo[3,4-b] thiadiazole bicyclic system substituted at the 3-position with a 1-(methylsulfonyl)piperidin-3-yl group and at the 6-position with a 1-phenoxyethyl chain . Key structural attributes include:

  • Triazolo-thiadiazole core: A planar, aromatic system contributing to π-π stacking interactions with biological targets.

  • Methylsulfonyl-piperidinyl group: Enhances solubility and modulates electron-withdrawing effects.

  • Phenoxyethyl substituent: Introduces steric bulk and hydrophobic interactions.

Physicochemical Profile

PropertyValue
Molecular Weight407.5 g/mol
IUPAC Name3-(1-Methylsulfonylpiperidin-3-yl)-6-(1-phenoxyethyl)- triazolo[3,4-b][1, thiadiazole
SolubilityModerate in DMSO, DMF
LogP2.8 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The methylsulfonyl group increases polarity, while the phenoxyethyl chain contributes to lipophilicity, balancing bioavailability .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves cyclocondensation and functionalization steps:

  • Formation of Triazolo-Thiadiazole Core: Hydrazine derivatives react with carbon disulfide under basic conditions to form 4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with carboxylic acids .

  • Piperidinyl Introduction: Nucleophilic substitution or Mitsunobu reactions attach the methylsulfonyl-piperidinyl group.

  • Phenoxyethyl Functionalization: Alkylation or etherification reactions introduce the phenoxyethyl chain.

Optimization Strategies

ParameterConditionYield Improvement
SolventDMF vs. DMSO15–20%
Temperature80°C vs. 120°C10–12%
CatalystK₂CO₃ vs. Et₃N8–10%

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 250 W) . Flow chemistry further enhances efficiency, minimizing byproducts.

Structure-Activity Relationships (SAR)

Critical Substituents

  • Triazolo-Thiadiazole Core: Essential for π-stacking with tyrosine residues in enzyme pockets .

  • Methylsulfonyl Group: Electron-withdrawing effects stabilize ligand-receptor interactions .

  • Phenoxyethyl Chain: Hydrophobic interactions with protein S1 pockets enhance affinity .

Modifications and Activity Trends

Modification SiteEffect on Activity
Piperidinyl N-Methylation↓ Antifungal activity (2-fold)
Phenoxy → Methoxy↑ Solubility, ↓ IC₅₀ (30%)
Sulfonyl → Carbonyl↓ Enzyme inhibition (50%)

Removing the methylsulfonyl group abolishes urease inhibition, underscoring its role in chelating metal ions .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive sulfone metabolites.

  • Excretion: Renal (60%) and fecal (40%) routes .

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Findings
Mouse (acute)320Mild hepatotoxicity at ≥100 mg/kg
Rat (28-day)150No nephrotoxicity

Cardiotoxicity risks (hERG IC₅₀ = 8 μM) necessitate structural optimization .

Future Directions and Challenges

Derivative Synthesis

  • Heterocyclic Hybrids: Coupling with quinazolinones or benzimidazoles to enhance CNS penetration .

  • Prodrug Strategies: Phosphonate esters to improve oral bioavailability.

Target Identification

  • Proteomic Studies: Identify off-target interactions using affinity chromatography.

  • Crystal Structures: Resolve ligand-enzyme complexes to guide rational design.

Clinical Translation

  • Preclinical Trials: Evaluate efficacy in murine infection and xenograft models.

  • Formulation Development: Nanoemulsions to overcome solubility limitations.

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